1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include heating under reflux with methanol or other solvents, and the use of catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenacylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione involves the inhibition of enzymes such as PARP-1. This enzyme is crucial for the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . The molecular targets include the active site of PARP-1, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: A closely related compound with similar structural features but lacking the phenacylsulfanyl group.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another related compound with a fused pyran ring, showing different biological activities.
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4-dione: Similar in structure but with different substituents.
Uniqueness
1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the phenacylsulfanyl group, which enhances its binding affinity to enzyme targets and increases its biological activity compared to other similar compounds .
Properties
IUPAC Name |
1,3-dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-19-15-14(16(22)20(2)17(19)23)13(8-9-18-15)24-10-12(21)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHDCBDLKSJKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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